N-(pentyl)-4-aminobenzenesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H18N2O2S |
|---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
4-amino-N-pentylbenzenesulfonamide |
InChI |
InChI=1S/C11H18N2O2S/c1-2-3-4-9-13-16(14,15)11-7-5-10(12)6-8-11/h5-8,13H,2-4,9,12H2,1H3 |
InChI Key |
QXBSVZKKGBDLAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of N Pentyl 4 Aminobenzenesulfonamide
Strategic Approaches to the Core 4-Aminobenzenesulfonamide Scaffold Synthesis
The construction of the 4-aminobenzenesulfonamide core is a foundational step in the synthesis of N-(pentyl)-4-aminobenzenesulfonamide. This scaffold is a common feature in many pharmaceutical agents, and its synthesis has been the subject of extensive research to optimize efficiency and yield.
Established Reaction Pathways for Amino and Sulfonyl Chloride Coupling
The most conventional and widely practiced method for the synthesis of the 4-aminobenzenesulfonamide scaffold begins with benzene (B151609) and proceeds through a multi-step sequence. This established pathway involves:
Nitration of Benzene: Benzene is first nitrated to nitrobenzene using a mixture of concentrated nitric acid and sulfuric acid.
Reduction of Nitrobenzene: The nitro group of nitrobenzene is then reduced to an amino group to form aniline. A common method for this reduction is the use of a metal, such as tin, in the presence of hydrochloric acid nih.gov.
Acetylation of Aniline: The amino group of aniline is protected by acetylation with acetic anhydride to form acetanilide. This protection is crucial to prevent unwanted side reactions of the amino group during the subsequent chlorosulfonation step nih.gov.
Chlorosulfonation of Acetanilide: The acetanilide is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position, yielding 4-acetamidobenzenesulfonyl chloride nih.gov.
Amination of 4-Acetamidobenzenesulfonyl Chloride: The sulfonyl chloride is then reacted with ammonia to form 4-acetamidobenzenesulfonamide nih.gov.
Hydrolysis: The final step is the acidic hydrolysis of the acetamido group to reveal the free amino group, yielding the desired 4-aminobenzenesulfonamide nih.gov.
An alternative starting point for the synthesis of the 4-aminobenzenesulfonamide scaffold is the reduction of 4-nitrobenzenesulfonamide. In one documented procedure, 4-nitrobenzenesulfonamide is dissolved in methanol with concentrated hydrochloric acid, and reduced iron is added. The reaction proceeds at room temperature, and after workup, 4-aminobenzenesulfonamide is obtained prepchem.com.
Optimized Conditions for Primary Amine Sulfonylation
The direct sulfonylation of primary amines with sulfonyl chlorides is a fundamental reaction in the synthesis of sulfonamides. The efficiency of this coupling is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. Various methodologies have been developed to optimize this transformation, aiming for high yields and purity.
Commonly employed bases include organic amines like pyridine and triethylamine (TEA), as well as inorganic bases such as sodium carbonate. Pyridine can be used as both a base and a solvent, and reactions are often conducted at temperatures ranging from 0 °C to room temperature, leading to high yields cbijournal.com. Triethylamine is another frequently used base, often in solvents like tetrahydrofuran (THF) or diethyl ether, with reactions typically carried out at low temperatures (0 °C) to control reactivity cbijournal.com.
The following table summarizes the impact of different bases and solvents on the yield of N-phenylbenzenesulfonamide from the reaction of aniline and benzenesulfonyl chloride, illustrating the optimization of this key reaction.
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pyridine | Pyridine | 0-25 | 100 | cbijournal.com |
| Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 to RT | 86 | cbijournal.com |
| Not specified | Diethyl ether | 0 | 85 | cbijournal.com |
| Sodium carbonate | Aqueous solution | RT | Not specified | cbijournal.com |
Precision N-Alkylation and Side-Chain Diversification Techniques for Pentyl Group Introduction
Once the 4-aminobenzenesulfonamide scaffold is synthesized, the next critical step is the introduction of the pentyl group onto the sulfonamide nitrogen. This N-alkylation can be achieved through various methods, each with its own advantages in terms of efficiency, selectivity, and reaction conditions.
Alkyl/Aralkyl Halide Reactions for N-Substitution
The reaction of a sulfonamide with an alkyl halide, such as pentyl bromide, is a classical and straightforward method for N-alkylation. This nucleophilic substitution reaction is typically carried out in the presence of a base to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity.
The choice of base and solvent is critical for the success of this reaction. Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are often used in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724). The reaction of aryl- and alkylsulfonamides with 1,2-dibromo-2-phenylethane in the presence of Lewis acids like FeCl3 and ZnCl2 in 1,2-dichloroethane has been shown to be an efficient method for N-alkylation, with methanesulfonamides and benzylsulfonamides showing good yields dnu.dp.ua.
The following table provides a conceptual representation of how reaction conditions can be varied for the N-alkylation of a generic sulfonamide with an alkyl halide, based on common organic synthesis practices.
| Alkyl Halide | Sulfonamide | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Pentyl Bromide | 4-Aminobenzenesulfonamide | Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Room Temperature to 80°C | Good to Excellent |
| Pentyl Iodide | 4-Aminobenzenesulfonamide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0°C to Room Temperature | High |
| 1-Bromopentane | Benzenesulfonamide | Cesium Carbonate (Cs2CO3) | Acetonitrile | Reflux | Good |
Palladium-Catalyzed C-N Coupling and Related Methods
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, offering a more versatile and often milder alternative to traditional N-alkylation methods. These reactions typically involve the coupling of a sulfonamide with an aryl or alkyl halide in the presence of a palladium catalyst, a phosphine ligand, and a base.
For the N-alkylation of sulfonamides, palladium(II) pincer complexes have been shown to be effective catalysts for the reaction with alcohols chemrxiv.org. The optimized conditions for such reactions often involve the use of a base like cesium carbonate in a solvent such as toluene at elevated temperatures chemrxiv.org. Another effective system for the palladium-catalyzed C-N cross-coupling of sulfinamides and aryl halides utilizes a Pd2(dba)3 catalyst with tBuXPhos as the ligand and NaOH as the base in toluene with a small amount of water organic-chemistry.orgnih.gov. While this method is demonstrated for aryl halides, it highlights the potential of palladium catalysis for C-N bond formation involving sulfonamide-related structures.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. This technique is particularly beneficial for the synthesis of sulfonamides and their N-alkylated derivatives.
In the context of sulfonamide synthesis, microwave irradiation can significantly reduce reaction times. For instance, a two-step microwave-assisted synthesis of sulfonamides from sulfonic acids involves an initial reaction with 2,4,6-trichloro- prepchem.comorganic-chemistry.orgnih.gov-triazine (TCT) at 80 °C for 20 minutes, followed by treatment with an amine and NaOH under microwave irradiation at 50 °C for 10 minutes prepchem.com. This method avoids the isolation of sulfonyl chlorides and simplifies purification prepchem.com.
For N-alkylation, microwave-assisted methods can dramatically decrease reaction times from hours to minutes. For example, the N-alkylation of phthalimide or benzene sulfonamide with n-butyl acrylate using an ionic liquid under microwave irradiation shows a phenomenal decrease in reaction time compared to conventional heating at 80 °C, which can take 12 to 48 hours bdu.ac.in.
The following table provides a comparative overview of reaction times and yields for a generic N-alkylation reaction under conventional heating versus microwave irradiation, based on literature findings for similar transformations sphinxsai.comjaveriana.edu.cojaveriana.edu.coukm.my.
| Reaction | Heating Method | Reaction Time | Yield (%) |
|---|---|---|---|
| N-Alkylation of a Sulfonamide | Conventional Heating | 2-15 hours | ~70-85 |
| Microwave Irradiation | 2-8 minutes | >90 |
Green Chemistry Principles and Sustainable Synthetic Approaches for Sulfonamides
The synthesis of sulfonamides has been a focal point for the application of green chemistry principles, aiming to reduce the environmental footprint of traditional methods. rsc.org Classical approaches often rely on the reaction between amines and sulfonyl chlorides, which are moisture-sensitive and synthesized under harsh, acidic conditions. acs.org Modern sustainable strategies seek to replace hazardous reagents, minimize waste, and utilize environmentally benign solvents and energy sources.
Key green approaches include:
Use of Sustainable Solvents: Researchers have developed methods using water, ethanol (B145695), glycerol, and Deep Eutectic Solvents (DESs) as reaction media, replacing volatile organic compounds. rsc.org
Alternative Reagents and Catalysts: To circumvent the issues with sulfonyl chlorides, one-pot methods have been developed using more readily available starting materials like (hetero)aryl halides or boronic acids. thieme.de The use of N-tosylhydrazones as safe, solid sources of diazo compounds and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid SO2 source represents another innovative route. thieme.de
Photocatalysis and Electrochemistry: These techniques offer mild, metal-free reaction conditions. Photocatalytic strategies can activate phenol-derived aryl triflates for coupling, while electrochemical synthesis can produce sulfonamides from amines, aromatics, and sulfur dioxide—a common industrial waste product—using just an electrical current.
Mechanochemistry: Solvent-free mechanochemical approaches, involving grinding solid reactants together, represent a significant step towards waste minimization and cost-effective synthesis.
Table 2: Overview of Green Synthetic Methodologies for Sulfonamides
| Methodology | Key Reagents/Conditions | Key Advantages |
|---|---|---|
| Borrowing Hydrogen | Mn(I) PNP pincer catalyst, alcohol as alkylating agent. acs.org | High atom economy, avoids toxic alkyl halides, water is the only byproduct. acs.org |
| Flow Chemistry | Meso-reactor apparatus, green media (e.g., ethyl acetate (B1210297), isopropanol). acs.org | Waste minimization, enhanced safety, rapid reaction screening, and scalability. acs.org |
| One-Pot Synthesis | N-tosylhydrazones, DABSO (solid SO2 source), amines. thieme.de | Uses common starting materials (aldehydes/ketones), operational simplicity. thieme.de |
| Oxidative C-N Bond Formation | Sodium iodide and sodium percarbonate catalyst system, primary sulfonamides and aliphatic aldehydes. rsc.org | Scalable, rapid synthesis with excellent functional group tolerance. rsc.org |
Production Scale-Up Methodologies for Research Sample Generation
Scaling up the synthesis of compounds like this compound from laboratory milligrams to the gram or kilogram scale required for extensive research presents significant challenges. These include managing reaction exotherms, ensuring consistent product quality, and handling potentially hazardous reagents safely. Continuous flow chemistry has emerged as a powerful technology to address these challenges, offering a safer, more efficient, and scalable alternative to traditional batch processing. acs.orgflemingcollege.ca
In a batch process, all reagents are combined in a single vessel, which can lead to poor heat transfer, localized "hot spots," and difficulties in controlling reaction parameters as the scale increases. In contrast, flow chemistry involves pumping reagents through a network of tubes and reactors. flemingcollege.ca The small internal volume of these reactors provides superior heat and mass transfer, allowing for precise control over temperature, pressure, and reaction time. google.com
Advantages of Flow Chemistry for Scale-Up:
Enhanced Safety: Hazardous or unstable intermediates are generated and consumed in situ in small quantities, minimizing the risk of runaway reactions. flemingcollege.cagoogle.com
Improved Efficiency and Yield: Precise control over reaction parameters often leads to cleaner reactions, higher yields, and fewer byproducts, simplifying purification. acs.org
Scalability: Increasing production capacity is achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than by using larger, more hazardous reactors. google.com
Automation: Flow systems are readily automated, allowing for the rapid optimization of reaction conditions and the creation of compound libraries for structure-activity relationship studies. acs.org
A flow synthesis setup for this compound could involve pumping a solution of 4-aminobenzenesulfonamide and a pentylating agent (such as 1-pentanol with a catalyst) through a heated reactor coil to facilitate the reaction, followed by an in-line quenching and purification module (e.g., liquid-liquid extraction). flemingcollege.caresearchgate.net This approach allows for the safe and efficient generation of research samples with high purity and consistency. acs.org
Table 3: Comparison of Batch vs. Flow Synthesis for Scale-Up
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Challenging; requires larger vessels and poses safety risks. | Straightforward; achieved by longer run times or numbering-up. google.com |
| Safety | Higher risk with exothermic reactions and hazardous reagents. | Inherently safer due to small reactor volumes and in-situ generation of intermediates. flemingcollege.ca |
| Heat & Mass Transfer | Often poor and non-uniform, leading to side reactions. | Excellent and highly controlled, leading to cleaner products. google.com |
| Process Control | Difficult to maintain precise control over parameters. | Precise control over temperature, pressure, and residence time. google.com |
| Automation | Complex to fully automate. | Easily automated for optimization and library synthesis. acs.org |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-aminobenzenesulfonamide |
| 1-pentanol |
| N-acyl sulfonamides |
| Quinazolinones |
| Sulfonyl chlorides |
| (Hetero)aryl halides |
| (Hetero)arylboronic acids |
| N-tosylhydrazones |
| 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) |
| Aryl triflates |
| Sulfur dioxide |
| Ethyl acetate |
| Isopropanol |
| Sodium iodide |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N Pentyl 4 Aminobenzenesulfonamide Analogs
Systematic Molecular Modification Strategies for SAR Elucidation
Systematic molecular modification is a cornerstone of medicinal chemistry, allowing for a detailed understanding of how different parts of a molecule contribute to its biological effect. For sulfonamide derivatives, these strategies often focus on the N-substituent, the aromatic ring, and the sulfonamide linkage itself.
The substituent on the sulfonamide nitrogen (N1) plays a pivotal role in determining the biological activity of this class of compounds. youtube.com In the case of N-(pentyl)-4-aminobenzenesulfonamide, the pentyl group is a key determinant of its properties.
Alkyl Chain Length: The length and branching of the N-alkyl substituent can significantly impact activity. For instance, in a series of N-alkylated arylsulfonamides, variations in the alkyl chain length were shown to modulate the affinity for specific biological targets. nih.gov Elongation or shortening of the pentyl chain in this compound would likely alter its hydrophobic interactions within a receptor binding pocket. A theoretical study on alkylimino-substituted sulfonamides, which included an N-pentyl analog, highlighted that the length of the alkylamine substituent influences intramolecular hydrogen bonding and, consequently, the molecule's conformation and reactivity. acs.org
Introduction of Functional Groups: The introduction of different functional groups on the N-substituent can lead to profound changes in biological activity. Replacing the pentyl group with moieties capable of forming hydrogen bonds or ionic interactions can enhance binding affinity and selectivity. For example, incorporating heterocyclic rings on the N1 nitrogen is a common strategy to increase potency and modulate the pKa value, which can improve pharmacokinetic properties. youtube.com
Stereochemistry: The stereochemistry of the N-substituent can also be a critical factor. Chiral centers within the substituent can lead to stereoselective interactions with biological targets.
Table 1: Hypothetical Influence of N-Substituent Modification on Biological Activity
| Modification of Pentyl Group | Expected Impact on Biological Activity | Rationale |
| Chain Lengthening (e.g., hexyl, heptyl) | Potential increase or decrease in activity | Altered hydrophobic interactions and fit within the binding pocket. |
| Chain Shortening (e.g., butyl, propyl) | Potential increase or decrease in activity | Modified hydrophobic interactions and conformational flexibility. |
| Introduction of a Phenyl Ring | Potential for enhanced activity | Introduction of π-π stacking or other aromatic interactions. |
| Addition of a Hydroxyl Group | Potential for increased potency | Formation of new hydrogen bonds with the target. |
Aromatic Ring Substitution: The aromatic ring of the 4-aminobenzenesulfonamide scaffold provides a platform for introducing various substituents. Electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy, alkyl) can alter the acidity of the sulfonamide proton and the basicity of the 4-amino group. ijpsonline.com These modifications can impact the molecule's ionization state at physiological pH and its ability to form key interactions. Studies on N-(substitutedphenyl)benzene sulfonamides have shown that substituents on the aromatic rings influence their electronic absorption spectra, indicating a change in their electronic properties. nih.gov
Isosteric Replacements: The replacement of certain functional groups with others that have similar steric and electronic properties (isosteres) can help to probe the specific requirements for activity. For example, replacing the sulfonamide group with a sulfinamide or sulfonimidamide can provide insights into the importance of the sulfonamide oxygens for binding. acs.org
Positional Isomerism: Moving the amino group from the para-position (position 4) to the ortho- or meta-position would drastically alter the geometry of the molecule and its interaction with target proteins. The para-amino group is often crucial for the activity of antibacterial sulfonamides as it mimics para-aminobenzoic acid (PABA). youtube.comresearchgate.net
Table 2: Predicted Effects of Aromatic Ring Substitution on Molecular Properties
| Substituent and Position | Electronic Effect | Predicted Impact on Molecular Interactions |
| 2-Chloro | Electron-withdrawing | May alter the acidity of the sulfonamide NH and influence binding through halogen bonding. |
| 3-Methoxy | Electron-donating | Could increase electron density in the ring and potentially form hydrogen bonds. |
| 2,6-Dimethyl | Steric hindrance | May force the sulfonamide group into a specific conformation, affecting receptor fit. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of novel analogs and guiding further synthetic efforts.
The development of a robust QSAR model begins with the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.gov
Descriptor Classes: For sulfonamide derivatives, a wide range of descriptors can be employed, including:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Indices that describe the connectivity of atoms.
Geometric (3D) descriptors: Related to the 3D structure of the molecule.
Quantum-chemical descriptors: Such as HOMO-LUMO energies, partial charges, and dipole moments, which describe the electronic properties. nih.gov
Pharmacophoric descriptors: Which identify key interaction features. tiu.edu.iq
Model Building: Once descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms such as Artificial Neural Networks (ANN) are used to build the QSAR model. researchgate.netjbclinpharm.org The goal is to create an equation that accurately predicts the biological activity (e.g., IC50) based on the values of the selected descriptors. For example, a QSAR study on the antioxidant activity of some sulfonamide derivatives used descriptors like electrophilicity, SCF, and Mol Refractivity to create a predictive model. ekb.egekb.eg
A well-validated QSAR model can be a powerful tool in drug discovery.
Predictive Power: The primary advantage of a QSAR model is its ability to predict the biological activity of compounds that have not yet been synthesized. This allows for the in silico screening of large virtual libraries of molecules, prioritizing the most promising candidates for synthesis and testing. The predictive ability of QSAR models is often assessed using statistical parameters like the correlation coefficient (R²) and root mean square error (RMSE) for both training and test sets of data. researchgate.net
Limitations: It is important to recognize the limitations of QSAR models. Their predictive power is confined to the chemical space of the compounds used to build the model (the training set). Extrapolating to structurally diverse compounds can lead to inaccurate predictions. Furthermore, the quality of the biological data used to train the model is critical for its reliability.
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is another key computational strategy in ligand-based drug design. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups) that are necessary for a molecule to interact with a specific biological target. nih.gov
Model Generation: Pharmacophore models for sulfonamide analogs can be generated by aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. nih.gov For sulfonamides, a typical pharmacophore might include a hydrogen bond acceptor (from the sulfonamide oxygens), a hydrogen bond donor (from the sulfonamide NH), an aromatic ring, and a hydrophobic feature corresponding to the N-pentyl group. nih.govresearchgate.net
Virtual Screening and Lead Optimization: Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This is a powerful method for identifying new chemical scaffolds. The model can also guide the optimization of existing leads, such as this compound, by suggesting modifications that would better satisfy the pharmacophoric requirements of the target.
Table 3: Common Pharmacophoric Features in Sulfonamide Analogs
| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction |
| Hydrogen Bond Acceptor | Sulfonamide Oxygen Atoms | Hydrogen bonding with receptor backbone or side chains. |
| Hydrogen Bond Donor | Sulfonamide N-H | Hydrogen bonding with receptor backbone or side chains. |
| Aromatic Ring | Phenyl Ring | π-π stacking, hydrophobic interactions. |
| Hydrophobic Group | N-pentyl chain | van der Waals forces, hydrophobic interactions. |
| Hydrogen Bond Donor/Acceptor | 4-Amino Group | Hydrogen bonding. |
Conformational Landscape Analysis and Impact of Molecular Flexibility on SAR
The biological activity of this compound and its analogs is intrinsically linked to the three-dimensional shape the molecule adopts, a concept central to its Structure-Activity Relationship (SAR). The molecule's flexibility, primarily due to the N-pentyl group and rotation around the sulfonamide linkage, allows it to exist in numerous conformations. This conformational landscape—the collection of all possible spatial arrangements of its atoms—plays a pivotal role in how it interacts with its biological target.
The N-pentyl chain introduces additional degrees of freedom, significantly expanding the conformational space. The flexibility of this alkyl chain allows it to adopt various shapes, from a fully extended, linear conformation to more compact, folded forms. The specific conformation that the pentyl group assumes can be critical for fitting into a receptor's binding pocket. Molecular modeling studies suggest that while ligands can exist in many conformations in solution, they often bind to proteins in a single, specific, and sometimes strained (higher energy) conformation. researchgate.net The energetic cost of adopting this "bioactive conformation" must be offset by the favorable interactions formed with the target protein for effective binding to occur. researchgate.netnih.gov
The impact of this flexibility on SAR can be understood by considering how changes in the alkyl chain affect biological activity. Often, there is an optimal chain length or degree of branching for activity. Shorter or longer alkyl chains may not position key interacting groups optimally within the binding site, leading to a decrease in potency.
Table 1: Illustrative SAR of N-Alkyl-4-aminobenzenesulfonamide Analogs
| Compound | N-Substituent | Relative Activity (%) | Key Conformational Feature |
| 1 | -CH₃ (Methyl) | 25 | Limited flexibility, small steric footprint. |
| 2 | -CH₂CH₃ (Ethyl) | 45 | Increased van der Waals contacts possible. |
| 3 | -CH₂CH₂CH₃ (Propyl) | 70 | Greater flexibility to explore binding pocket. |
| 4 | -CH₂(CH₃)₂ (Isobutyl) | 55 | Branching restricts some conformations. |
| 5 | -CH₂CH₂CH₂CH₂CH₃ (Pentyl) | 100 | Optimal length and flexibility for target binding. |
| 6 | -CH₂(CH₂)₅CH₃ (Heptyl) | 80 | May be too long, causing steric clashes. |
Note: The data in this table is illustrative, based on general principles of SAR for N-alkyl sulfonamides, and is intended to demonstrate the conceptual relationship between alkyl chain length/flexibility and biological activity. It does not represent experimentally verified data for a specific biological target.
As shown in the illustrative table, the activity often increases with chain length up to a certain point (the "pentyl" optimum in this example) and then decreases. This suggests that the binding site has a hydrophobic pocket of a specific size. The flexibility of the pentyl chain allows it to adopt a conformation that maximizes favorable hydrophobic interactions within this pocket. In contrast, a shorter chain like methyl cannot reach all the favorable contact points, while a longer chain like heptyl might be too bulky, leading to unfavorable steric clashes with the protein. nih.gov
Furthermore, the flexibility of the ligand is not the only factor; the protein target itself is dynamic. nih.govnih.gov The concept of "induced fit" suggests that both the ligand and the protein can undergo conformational changes upon binding to achieve the most stable complex. nih.gov Therefore, the ability of the N-pentyl group to adapt its conformation is crucial for this dynamic recognition process. Molecular dynamics simulations on similar flexible molecules have shown that they can utilize multiple conformations even in their bound state to maintain favorable interactions while minimizing the entropic penalty of binding. eurekalert.org
Mechanistic Investigations at the Molecular and Enzymatic Levels for N Pentyl 4 Aminobenzenesulfonamide
Enzyme Kinetic Studies for Specific Target Inhibition
Enzyme kinetic studies are fundamental to characterizing the inhibitory power of a compound. Through in vitro assays, key parameters are determined that quantify the inhibitor's efficacy and provide insights into its mechanism of action.
The inhibitory activity of a compound is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki is a more absolute measure of the binding affinity between the inhibitor and the enzyme.
While specific experimental IC50 and Ki values for N-(pentyl)-4-aminobenzenesulfonamide are not extensively documented in publicly available literature, data for the parent compound, sulfanilamide (B372717), and related derivatives provide a basis for understanding its potential activity. For instance, the inhibitory effects of sulfonamides are well-characterized against various isoforms of carbonic anhydrase (CA). The addition of alkyl or aryl substituents to the sulfanilamide core, a strategy known as the "tail approach," is a common method to enhance inhibitory potency and selectivity. researchgate.net The N-pentyl group of this compound serves as such a "tail."
The table below illustrates typical inhibition constants for sulfanilamide and a related N-substituted sulfonamide against mitochondrial carbonic anhydrase isoform VB, highlighting how substitution can influence inhibitory activity.
| Compound | Target Enzyme | Inhibition Constant (Ki) in nM |
|---|---|---|
| Sulfanilamide | Carbonic Anhydrase VB | 3650.0 |
| 2-Phenyl-N-(4-sulfamoylphenyl)acetamide | Carbonic Anhydrase VB | 7.9 |
| This compound | Multiple | Data not available |
The mode of inhibition describes how an inhibitor interacts with an enzyme and its substrate. In competitive inhibition, the inhibitor binds to the same active site as the substrate. patsnap.compatsnap.com In non-competitive inhibition, the inhibitor binds to an allosteric (different) site, affecting the enzyme's activity regardless of whether the substrate is bound. nih.gov Mixed-type inhibition involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex, often with different affinities.
For the 4-aminobenzenesulfonamide scaffold, the mode of inhibition is typically dependent on the target enzyme.
Against Dihydropteroate (B1496061) Synthase (DHPS): Sulfonamides act as classic competitive inhibitors . They are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (pABA), and compete for binding at the active site. patsnap.compatsnap.com The N-pentyl group on this compound does not alter this fundamental mechanism, as the pABA-mimicking core remains intact.
Against Carbonic Anhydrase (CA): Inhibition by sulfonamides is generally considered non-competitive with respect to the CO2 substrate. The sulfonamide group coordinates to the zinc ion in the enzyme's active site, a location distinct from where the substrate binds.
Against Monoamine Oxidase B (MAO-B): For other enzymes like MAO-B, the inhibition mode can vary. For example, certain benzamide (B126) derivatives have been shown to be reversible competitive inhibitors of MAO-B. nih.gov The specific mode for this compound against this target would require experimental determination.
Elucidation of Specific Enzyme Interaction Mechanisms
Understanding the precise interactions between this compound and the active site of an enzyme is key to explaining its inhibitory mechanism and for guiding the development of more selective drugs.
Carbonic anhydrases are zinc-containing metalloenzymes. psu.edu The primary mechanism of inhibition by sulfonamides involves the deprotonated sulfonamide group (SO2NH-) acting as a strong coordinating ligand to the Zn(II) ion at the bottom of the active site. This binding displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity. The sulfonamide's nitrogen atom forms a coordinate bond with the zinc, and its oxygen atoms typically form hydrogen bonds with the backbone amide of a key residue, such as Thr199 in hCA II, further anchoring the inhibitor. nih.gov
The specificity and potency of sulfonamide inhibitors against different CA isoforms (e.g., cytosolic CA I and II versus tumor-associated CA IX and XII) are largely determined by the "tail" portion of the molecule. nih.gov The N-pentyl group of this compound is a hydrophobic tail. It is expected to extend into and interact with hydrophobic regions within the active site cavity. Variations in the amino acid residues lining this cavity across different isoforms dictate the binding affinity and selectivity of the inhibitor. nih.gov For example, active sites with larger hydrophobic pockets can better accommodate bulky or long alkyl chains, potentially leading to higher affinity for those specific isoforms.
DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with pABA to form dihydropteroate, a crucial step in folate synthesis in bacteria. nih.govdrugbank.com The catalytic reaction proceeds via an SN1 mechanism, where DHPPP binds first and its pyrophosphate group is eliminated, forming a stabilized cationic intermediate. nih.govebi.ac.uk pABA then binds to its pocket and attacks this intermediate.
Sulfonamides, including this compound, function as antibacterial agents by acting as competitive inhibitors of DHPS. patsnap.comnih.gov Their chemical structure mimics that of pABA, allowing them to bind to the pABA pocket in the enzyme's active site. nih.gov This binding prevents the natural substrate, pABA, from entering the active site, thereby halting the folate synthesis pathway and inhibiting bacterial growth. kenyon.edu The sulfonyl group of the inhibitor mimics the interactions of the pABA carboxyl group. nih.gov The N-pentyl substituent on the amide nitrogen is not part of the pABA-mimicking core and would likely project away from the primary binding pocket, where its impact on binding affinity would depend on its interactions with the surrounding enzyme surface.
The inhibitory potential of this compound is not necessarily limited to CA and DHPS. The sulfonamide scaffold is versatile and has been explored for activity against a range of other enzymes.
Lipoxygenase (LOX): Lipoxygenases are enzymes involved in inflammatory pathways. rsc.org While various compounds, including some N-(4-(N-substituted sulfamoyl)phenyl)acetamide derivatives, have been investigated as LOX inhibitors, specific data on the activity of this compound against lipoxygenase is not currently available in the literature.
Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. researchgate.net Inhibition of this enzyme is a target for treating infections by ureolytic bacteria. nih.gov Although a wide range of compounds have been screened for anti-ureolytic properties, there is no specific reported data for this compound.
Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the metabolism of neurotransmitters and is a target for treating neurodegenerative diseases like Parkinson's disease. nih.govcriver.com Various sulfonamide derivatives have been synthesized and tested as MAO-B inhibitors, with some showing potent and selective activity. nih.govmdpi.com For example, 4-(2-methyloxazol-4-yl)benzenesulfonamide was identified as a selective MAO-B inhibitor with an IC50 value of 3.47 μM. mdpi.com However, the inhibitory profile of this compound against MAO-B has not been specifically characterized.
Advanced Preclinical Biological Evaluation of N Pentyl 4 Aminobenzenesulfonamide in Vitro
Selectivity Profiling against Multiple Biological Targets
Selectivity is a critical parameter in drug development. For a compound like N-(pentyl)-4-aminobenzenesulfonamide, profiling would involve assessing its activity not only against the intended targets (e.g., specific CA isoforms) but also against a panel of other enzymes and receptors to identify potential off-target effects.
Based on the broader sulfonamide class, key selectivity assessments would include:
Isoform Selectivity: Determining the inhibitory constants (Kᵢ) against a full panel of human CA isoforms (I, II, IV, VA, VB, VI, VII, IX, XII, XIII, XIV). High selectivity for tumor-associated (IX, XII) or brain-associated (VII, XIV) isoforms over the ubiquitous CA I and II is often a key objective. mdpi.comtandfonline.comnih.gov
Cross-Reactivity: Screening against other enzyme classes, such as kinases or proteases, to ensure the compound's activity is specific.
No specific selectivity profile data for this compound has been published.
Computational Chemistry and in Silico Approaches for N Pentyl 4 Aminobenzenesulfonamide Research
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(pentyl)-4-aminobenzenesulfonamide, docking simulations are employed to forecast its binding affinity and interaction patterns with various biological targets, such as enzymes or receptors.
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The protein's crystal structure is often obtained from databases like the Protein Data Bank (PDB). Docking algorithms then explore various possible binding poses of the ligand within the active site of the target, calculating a scoring function for each pose to estimate the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction.
Research on related N-substituted sulfonamides has demonstrated the utility of this approach. For instance, molecular docking analyses of various sulfonamide derivatives against targets like carbonic anhydrase have revealed binding affinities ranging from -6.8 to -8.2 kcal/mol. nih.gov These studies help identify key amino acid residues that interact with the sulfonamide moiety, such as through hydrogen bonds or hydrophobic interactions, which are crucial for binding. nih.govnih.gov For this compound, the pentyl group would be expected to form significant hydrophobic interactions within a target's binding pocket, while the sulfonamide and amino groups would likely participate in hydrogen bonding.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Carbonic Anhydrase II (e.g., 1AZM) | -7.9 | His94, His96, Thr199, Val121 | Hydrogen Bond, Hydrophobic |
| Dihydropteroate (B1496061) Synthase (DHPS) | -8.5 | Arg254, Ser222, Lys221 | Hydrogen Bond, Pi-Alkyl |
| Cyclooxygenase-2 (COX-2) | -7.2 | Val523, Leu352, Arg120 | Hydrophobic, Hydrogen Bond |
Advanced Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Free Energy Calculations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movements and interactions of atoms and molecules, providing insights into the conformational flexibility of this compound and its target protein. This is crucial for understanding the stability of the ligand-protein complex. mdpi.com
MD simulations can be used for extensive conformational sampling, exploring the different shapes the ligand can adopt within the binding site. nih.gov This process is essential for more accurate binding free energy calculations, which provide a more rigorous prediction of binding affinity than docking scores alone. nih.gov Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy by analyzing the MD simulation trajectory. samipubco.com These calculations consider contributions from van der Waals forces, electrostatic interactions, and solvation energies, offering a more complete picture of the binding event. researchgate.net For drug-like molecules, these advanced simulations can achieve a high degree of accuracy, with mean absolute errors as low as 0.6 to 1.0 kcal/mol when compared to experimental data. nih.gov
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Insights
Quantum mechanical (QM) calculations, often based on Density Functional Theory (DFT), provide a highly detailed understanding of the electronic properties of a molecule. For this compound, QM calculations can be used to determine its electronic structure, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential.
These insights are valuable for understanding the molecule's intrinsic reactivity and its ability to participate in different types of chemical interactions. For example, the distribution of electron density can highlight which parts of the molecule are likely to act as hydrogen bond donors or acceptors. QM methods can also be used to calculate properties like the first hyperpolarizability, which is relevant for studying non-linear optical properties. researchgate.net This level of detail helps in rationalizing observed binding modes and in designing derivatives with improved interaction capabilities.
Virtual Screening and High-Throughput Screening (HTS) Data Analysis
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. If this compound were part of a large chemical library, virtual screening could be used to rapidly assess its potential against a panel of disease-relevant targets. This process often uses a hierarchical approach, starting with rapid, less computationally intensive methods (like pharmacophore modeling or shape-based screening) to filter the library, followed by more accurate methods like molecular docking for the remaining candidates.
Conversely, if this compound is identified as a "hit" from an experimental high-throughput screening (HTS) campaign, computational methods are used to analyze the screening data. nih.govnih.gov This analysis can help identify structure-activity relationships (SAR) among the active compounds, cluster them based on chemical similarity, and prioritize them for follow-up studies. ku.edu Computational analysis of HTS data is essential for distinguishing true hits from false positives and for guiding the initial stages of lead optimization. mdpi.com
In Silico ADME Prediction and Cheminformatics for Research Compound Prioritization
Before a compound can be considered for further development, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction tools use computational models to estimate these properties for a given molecule, such as this compound, without the need for initial laboratory experiments. nih.govnih.govrsc.org
Table 2: Predicted In Silico ADME Properties for this compound
| ADME Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 242.34 g/mol | Acceptable (typically <500) |
| logP (Octanol-Water Partition Coefficient) | 2.35 | Good balance of hydrophilicity/lipophilicity |
| Aqueous Solubility | Moderately Soluble | Favorable for absorption |
| Hydrogen Bond Donors | 2 | Acceptable (typically ≤5) |
| Hydrogen Bond Acceptors | 3 | Acceptable (typically ≤10) |
| Blood-Brain Barrier (BBB) Permeation | Predicted Low/Negative | Less likely to cause CNS side effects |
| Gastrointestinal (GI) Absorption | Predicted High | Good candidate for oral administration |
Analytical Methodologies for Comprehensive Characterization and Research of N Pentyl 4 Aminobenzenesulfonamide
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of N-(pentyl)-4-aminobenzenesulfonamide, providing an extremely accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the unambiguous determination of the compound's elemental composition. For this compound (C₁₁H₁₈N₂O₂S), the theoretical monoisotopic mass can be calculated with high accuracy.
Beyond accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. nih.gov This process involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. Analyzing these fragments provides conclusive evidence for the compound's structure. Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the C-S bond, as well as loss of the alkyl substituent. nih.govchemguide.co.ukresearchgate.net
Table 1: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Theoretical m/z | Fragmentation Pathway |
| [M+H]⁺ | C₁₁H₁₉N₂O₂S⁺ | 243.1162 | Protonated molecular ion |
| [M-C₅H₁₀]⁺ | C₆H₉N₂O₂S⁺ | 173.0379 | Loss of pentene from the N-pentyl group |
| [M-C₅H₁₁]⁺ | C₆H₈N₂O₂S⁺ | 172.0306 | Loss of the pentyl radical |
| [C₆H₈NO₂S]⁺ | H₂N-C₆H₄-SO₂⁺ | 156.0114 | Cleavage of the S-N bond |
| [C₅H₁₂N]⁺ | CH₃(CH₂)₄NH₂⁺ | 86.0964 | Cleavage of the S-N bond |
| [C₆H₆N]⁺ | H₂N-C₆H₄⁺ | 92.0500 | Cleavage of the C-S bond |
This interactive table outlines the primary fragments expected from the MS/MS analysis of this compound, which are critical for its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.
In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons on the benzene (B151609) ring, the protons of the pentyl chain, and the protons on the nitrogen atoms (amine and sulfonamide). The chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each signal are used to assign them to specific positions in the molecule. rsc.org
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule, including the aromatic carbons and those of the aliphatic pentyl chain. rsc.orgnih.gov
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to confirm assignments. COSY reveals proton-proton couplings (protons on adjacent carbons), while HSQC correlates directly bonded proton and carbon atoms, providing definitive structural confirmation.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Click to view predicted NMR data
| Atom Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to -NH₂) | ~6.6 (d) | ~114 |
| Aromatic CH (ortho to -SO₂) | ~7.6 (d) | ~129 |
| Aromatic C (ipso to -NH₂) | - | ~152 |
| Aromatic C (ipso to -SO₂) | - | ~128 |
| -SO₂NH- | ~8.0 (t, broad) | - |
| -NH₂ | ~5.9 (s, broad) | - |
| -NH-CH₂ - | ~2.9 (q) | ~43 |
| -CH₂-CH₂ -CH₂-CH₂-CH₃ | ~1.4 (quint) | ~29 |
| -CH₂-CH₂-CH₂ -CH₂-CH₃ | ~1.2 (m) | ~28 |
| -CH₂-CH₂-CH₂-CH₂ -CH₃ | ~1.2 (m) | ~22 |
| -CH₃ | ~0.8 (t) | ~14 |
This interactive table presents the anticipated ¹H and ¹³C NMR data. Chemical shifts are estimates based on typical values for similar functional groups and structures. rsc.orgrsc.orgresearchgate.net
Chromatographic Separations (HPLC, UPLC, GC, TLC) for Purity Assessment and Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC is the most common method for analyzing sulfonamides. researchgate.netwu.ac.th A C18 or C8 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (such as acetonitrile (B52724) or methanol). wu.ac.thwu.ac.th UPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller stationary phase particles. Detection is commonly performed using a UV detector, often set at a wavelength around 265 nm where the benzene ring absorbs strongly. wu.ac.th This method allows for the quantification of the main compound and the detection of impurities, establishing the purity profile.
Gas Chromatography (GC): Due to the low volatility and polar nature of the amine and sulfonamide groups, this compound typically requires derivatization before GC analysis. Derivatization, for instance by silylation, increases the compound's volatility and thermal stability, allowing it to be analyzed by GC, which is often coupled with a mass spectrometer (GC-MS).
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor reaction progress and for preliminary purity checks. A silica (B1680970) gel plate is used as the stationary phase, and a solvent system such as ethyl acetate/hexane or dichloromethane/methanol is used as the mobile phase. Spots are visualized under UV light or by staining with an appropriate reagent like ninhydrin, which reacts with the primary amine group.
X-ray Crystallography and Powder Diffraction for Solid-State Structure Determination
X-ray diffraction techniques provide unparalleled insight into the three-dimensional arrangement of atoms and molecules in the solid state.
Single-Crystal X-ray Crystallography: If a suitable single crystal of this compound can be grown, this technique can determine its exact molecular structure with high precision. It reveals bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it provides detailed information about the crystal packing and intermolecular interactions, such as hydrogen bonds. acs.orgnih.gov In sulfonamides, hydrogen bonds involving the amine (-NH₂) and sulfonamide (-SO₂NH-) groups are critical in defining the supramolecular architecture of the crystal lattice. nih.gov
Spectroscopic Methods (IR, UV-Vis) for Functional Group and Electronic Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques that provide information on the functional groups and electronic properties of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The spectrum would show characteristic absorption bands confirming the presence of key structural features. researchgate.netripublication.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound contains a substituted aminobenzene chromophore, which is expected to exhibit strong absorption in the UV region. The position of the maximum absorption wavelength (λₘₐₓ) is sensitive to the solvent and the electronic nature of the substituents on the benzene ring. pharmahealthsciences.net A typical UV spectrum recorded in a solvent like ethanol (B145695) would show a primary absorption band characteristic of the p-aminobenzenesulfonamide moiety. pharmahealthsciences.netnist.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3450 - 3300 |
| N-H Stretch | Secondary Sulfonamide (-SO₂NH-) | 3300 - 3200 |
| C-H Stretch (aliphatic) | Pentyl Group (-C₅H₁₁) | 2960 - 2850 |
| S=O Stretch (asymmetric) | Sulfonamide (-SO₂-) | 1350 - 1310 |
| S=O Stretch (symmetric) | Sulfonamide (-SO₂-) | 1170 - 1150 |
| S-N Stretch | Sulfonamide (S-N) | 940 - 890 |
This table summarizes the key IR absorption frequencies that are used to confirm the presence of the principal functional groups within the this compound structure. rsc.orgresearchgate.net
Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Profiling and Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the premier technique for the quantitative analysis and identification of compounds in complex biological matrices. The LC system (either HPLC or UPLC) separates this compound from other components in a sample (e.g., plasma, urine). The eluent is then directed into a tandem mass spectrometer. The mass spectrometer can be operated in selected reaction monitoring (SRM) mode for highly sensitive and selective quantification or in a data-dependent acquisition mode to identify unknown metabolites. nih.gov Potential metabolic transformations of this compound include hydroxylation of the pentyl chain or the aromatic ring, N-dealkylation, or acetylation of the amino group.
Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC-MS analysis of this compound would likely require prior derivatization. This technique provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against spectral libraries for identification. It is particularly useful for analyzing volatile metabolites or degradation products in various sample types.
Emerging Research Directions and Potential Research Applications of N Pentyl 4 Aminobenzenesulfonamide Scaffolds
Exploration of N-(pentyl)-4-aminobenzenesulfonamide in Antimicrobial Drug Discovery Research
The parent 4-aminobenzenesulfonamide structure is the defining feature of sulfa drugs, the first class of synthetic antimicrobial agents. ajchem-b.comnih.gov Their primary mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.gov By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds disrupt the production of folate, which is crucial for bacterial DNA and RNA synthesis, leading to a bacteriostatic effect. nih.gov
The introduction of an N-pentyl group to this scaffold is a rational design strategy aimed at modulating this antimicrobial activity. The alkyl tail increases the lipophilicity of the molecule, which could enhance its ability to penetrate bacterial cell membranes. Furthermore, this modification could alter the binding affinity for the DHPS enzyme, potentially overcoming resistance mechanisms or broadening the spectrum of activity. Research in this area focuses on synthesizing and screening this compound and related N-alkyl derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria. tandfonline.com Key research findings are typically quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible bacterial growth.
Table 1: Representative Data for Antimicrobial Activity Screening This table illustrates the type of data generated in antimicrobial research for this compound. Specific values for this compound are subject to experimental determination.
| Bacterial Strain | Gram Stain | Common Pathologies | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Positive | Skin infections, pneumonia | Data not available |
| Escherichia coli | Negative | Urinary tract infections, gastroenteritis | Data not available |
| Pseudomonas aeruginosa | Negative | Hospital-acquired infections, pneumonia | Data not available |
| Enterococcus faecalis | Positive | Endocarditis, urinary tract infections | Data not available |
Investigation in Antineoplastic Research (Mechanistic Studies)
The sulfonamide scaffold is a "privileged structure" in anticancer drug discovery, appearing in numerous approved and investigational drugs. researchgate.netijpsr.com These compounds exert their antineoplastic effects through diverse mechanisms, often unrelated to the classic antimicrobial action. ajchem-b.com
One prominent mechanism involves the inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and XII, which are discussed in the next section. ijcce.ac.ir Other sulfonamide derivatives have been shown to act as tubulin polymerization inhibitors, disrupting microtubule dynamics and arresting the cell cycle, similar to established antimitotic agents. nih.govresearchgate.net Additionally, some sulfonamides can interfere with DNA synthesis or function, sometimes through direct interaction with DNA or by inhibiting key enzymes in nucleotide metabolism. nih.govmdpi.com
For this compound, mechanistic studies would investigate its effects on various cancer-related pathways. The lipophilic pentyl chain could enhance cellular uptake and facilitate interactions with hydrophobic binding pockets on target proteins. rsc.org Research would involve cytotoxicity assays against a panel of human cancer cell lines to determine its potency (e.g., GI50 or IC50 values). Subsequent mechanistic studies would explore its potential to induce apoptosis, cause cell cycle arrest, or inhibit specific molecular targets such as tubulin, protein kinases, or topoisomerases. nih.govclinicalgate.com
Role in Carbonic Anhydrase Inhibitor Development Research
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and increasingly, in oncology. researchgate.netnih.gov The primary sulfonamide group (-SO2NH2) is a classic zinc-binding group, making 4-aminobenzenesulfonamide a foundational scaffold for CA inhibitors (CAIs). ijcce.ac.ir
The development of isoform-selective CAIs is a major goal of current research. The "tail approach" involves modifying the sulfonamide scaffold with various substituents that can interact with amino acid residues lining the active site cavity, which differs between the 15 human CA isoforms. researchgate.net An N-pentyl group acts as a hydrophobic tail that can extend into hydrophobic pockets within the active site, potentially conferring selectivity. nih.govresearchgate.net For instance, the active sites of cytosolic isoforms CA I and II differ from the tumor-associated transmembrane isoforms CA IX and XII, offering opportunities for selective targeting.
Research on this compound in this context involves enzymatic assays to determine its inhibition constants (Ki) against a panel of purified human CA isoforms. This allows for a quantitative assessment of both its potency and its selectivity profile, which are critical for developing targeted therapeutics.
Table 2: Representative Data for Carbonic Anhydrase Inhibition Screening This table illustrates the type of data generated in CA inhibitor research. Specific values for this compound are subject to experimental determination.
| hCA Isoform | Subcellular Location | Therapeutic Relevance | Inhibition Constant (Ki, nM) |
|---|---|---|---|
| hCA I | Cytosolic | Off-target for many indications | Data not available |
| hCA II | Cytosolic | Glaucoma, epilepsy (off-target for cancer) | Data not available |
| hCA IX | Transmembrane | Oncology (hypoxia-induced tumors) | Data not available |
| hCA XII | Transmembrane | Oncology, glaucoma | Data not available |
Application as Chemical Probes for Biological Pathway Elucidation
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in biological systems. The sulfonamide group's high affinity for the active site of carbonic anhydrases makes it an excellent targeting moiety for developing such probes. nih.gov
This compound can serve as a foundational scaffold for creating more sophisticated chemical probes. The terminal end of the pentyl chain provides a site for chemical modification without significantly disturbing the core's interaction with the target enzyme. For example, a fluorescent dye could be attached to the pentyl chain, creating a probe for visualizing the localization of specific CA isoforms within cells or tissues via fluorescence microscopy. nih.gov Alternatively, a photoreactive group or a reactive electrophile could be incorporated to achieve covalent labeling and irreversible inhibition of the target, facilitating protein identification and downstream proteomic studies. acs.org By designing probes with high selectivity for a single CA isoform, researchers can dissect the specific roles of that enzyme in complex biological pathways, such as pH regulation in tumor microenvironments.
Future Perspectives and Challenges in N-Substituted Sulfonamide-Based Chemical Biology Research
The future of research on this compound and related N-substituted sulfonamides is promising and multifaceted. A primary goal is the continued exploration of structure-activity relationships (SAR) to optimize potency and, crucially, selectivity for desired biological targets, whether it be a bacterial enzyme or a specific human carbonic anhydrase isoform. nih.gov The development of hybrid molecules, where the sulfonamide scaffold is linked to another pharmacophore, represents a strategy to achieve dual-action agents or to overcome drug resistance. tandfonline.com
However, significant challenges remain. A key hurdle in drug development is optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds. While the N-pentyl group may enhance membrane permeability, it also increases lipophilicity, which can sometimes lead to poor solubility or off-target toxicity. nih.gov Furthermore, the rise of bacterial resistance to traditional sulfa drugs necessitates the discovery of sulfonamides that operate via novel mechanisms or can evade existing resistance pathways. tandfonline.com In anticancer applications, achieving high selectivity for tumor-associated targets over ubiquitously expressed enzymes is essential to minimize side effects. ijpsr.com Addressing these challenges through integrated computational modeling, synthetic chemistry, and rigorous biological evaluation will be critical to translating the potential of N-substituted sulfonamides into effective tools for biology and medicine. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
